molecular formula C17H22Cl2N2O3 B8646114 Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate

Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B8646114
M. Wt: 373.3 g/mol
InChI Key: OVGRYHWEGZVEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound known for its diverse applications in chemical and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl carbamate group and a 3,4-dichlorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3,4-dichloroaniline. The process generally follows these steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first functionalized to introduce the necessary reactive sites.

    Carbamoylation: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.

    Coupling with 3,4-Dichloroaniline: Finally, the compound is coupled with 3,4-dichloroaniline to introduce the dichlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products.

Scientific Research Applications

Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-anilinopiperidine-1-carboxylate: Similar in structure but lacks the dichlorophenyl group.

    Tert-butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of the dichlorophenyl group.

    Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Features a dimethylaminoacryloyl group.

Uniqueness

The presence of the 3,4-dichlorophenyl group in tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H22Cl2N2O3

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H22Cl2N2O3/c1-17(2,3)24-16(23)21-8-6-11(7-9-21)15(22)20-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,22)

InChI Key

OVGRYHWEGZVEBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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